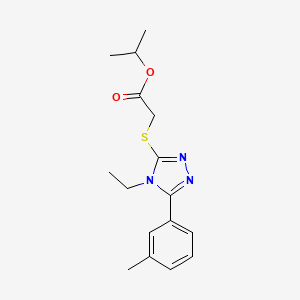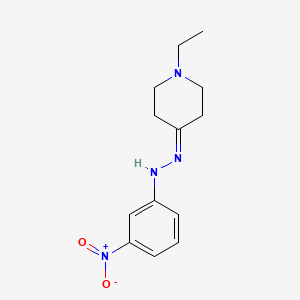
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is an organic compound with the molecular formula C13H18N4O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a hydrazone linkage with a nitrophenyl group.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidin-4-one with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine include:
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: Differing only in the position of the nitro group on the phenyl ring, this compound exhibits similar chemical properties but may have different biological activities.
1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-16-8-6-11(7-9-16)14-15-12-4-3-5-13(10-12)17(18)19/h3-5,10,15H,2,6-9H2,1H3 |
InChI Key |
AYHCXYBBCHYKAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
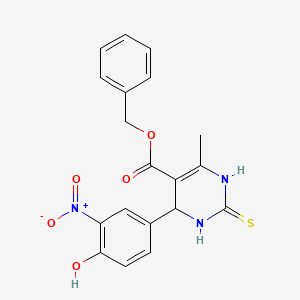
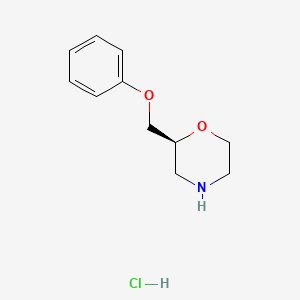
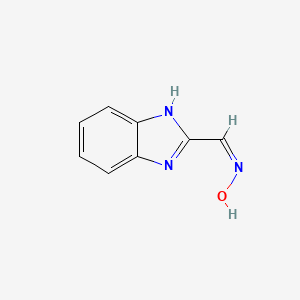
![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)


![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)

